Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 2092700-62-2) is a heterocyclic organic compound belonging to the benzodioxole class, characterized by a fused 1,3-dioxole ring on a benzene core with a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position. With the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol, it serves as a versatile intermediate in the synthesis of more complex organic molecules.

Molecular Formula C10H9BrO4
Molecular Weight 273.08 g/mol
CAS No. 2092700-62-2
Cat. No. B6304911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
CAS2092700-62-2
Molecular FormulaC10H9BrO4
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC2=C1OCO2)Br
InChIInChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3
InChIKeyHCWUXDJSOUTCRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 2092700-62-2): A Specialized Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 2092700-62-2) is a heterocyclic organic compound belonging to the benzodioxole class, characterized by a fused 1,3-dioxole ring on a benzene core with a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position . With the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol, it serves as a versatile intermediate in the synthesis of more complex organic molecules . The presence of both a reactive bromine atom and an ester functionality enables diverse chemical transformations, making it a valuable building block in pharmaceutical research and organic synthesis .

Why Generic Substitution Fails: Ethyl 5-Bromobenzo[d][1,3]dioxole-4-carboxylate's Unique Regiochemistry Defines Its Synthetic Utility


The specific 5-bromo-4-carboxylate substitution pattern on the benzo[d][1,3]dioxole scaffold is not interchangeable with other bromo-benzodioxole isomers or analogs. This precise regiochemistry dictates its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where the bromine atom serves as a strategic handle for functionalization [1]. Unlike the 4-bromo isomer (CAS 6698-13-1) or the 5-bromo-1,3-benzodioxole lacking the ester group (CAS 2635-13-4), the target compound's dual functionality allows for orthogonal synthetic transformations, including nucleophilic substitutions at the bromine site and ester modifications . Furthermore, the ethyl ester imparts distinct lipophilicity (LogP ~2.73) compared to the methyl ester analog (methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate, CAS 212897-62-6), influencing its solubility and pharmacokinetic properties in drug discovery contexts . Generic substitution with a different ester or a regioisomer would fundamentally alter the compound's reactivity profile and the properties of downstream products, potentially derailing synthetic routes and structure-activity relationship (SAR) studies.

Quantitative Differentiation: Ethyl 5-Bromobenzo[d][1,3]dioxole-4-carboxylate's Advantages Over Key Analogs


Regiochemical Specificity: 5-Bromo-4-carboxylate Pattern vs. 4-Bromo Isomer

The target compound (CAS 2092700-62-2) features a 5-bromo substituent and a 4-carboxylate group. This specific regiochemistry is critical for its intended use as a building block. In contrast, the 4-bromo-1,3-benzodioxole isomer (CAS 6698-13-1) places the bromine at the 4-position and lacks the ester functionality, which would lead to different reactivity in cross-coupling reactions and subsequent derivatization . The 5-bromo-4-carboxylate pattern is particularly suited for the synthesis of compounds like Piperonyl Butoxide analogs and PDE4 inhibitors, where the ester group is essential for further functionalization or biological activity [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Ester Lipophilicity: Ethyl vs. Methyl Ester Differentiation

The ethyl ester of the target compound (LogP ~2.73) exhibits higher lipophilicity compared to its direct methyl ester analog, methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 212897-62-6) . While the precise LogP for the methyl ester is not provided in the same dataset, general structure-property relationships indicate that replacing a methyl ester with an ethyl ester increases lipophilicity by approximately 0.5-1.0 LogP units [1]. This difference can significantly impact the compound's solubility, membrane permeability, and overall pharmacokinetic profile in biological assays.

Drug Discovery Medicinal Chemistry ADME

Orthogonal Reactivity: Bromine vs. Carboxylate Ester Handles

The target compound's value proposition rests on its dual reactive sites. The bromine atom at the 5-position is primed for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [1], while the ethyl carboxylate group at the 4-position can undergo hydrolysis to the corresponding carboxylic acid (CAS 72744-56-0) , ester exchange, or reduction . This orthogonal reactivity is a key differentiator from simpler bromo-benzodioxoles like 5-bromo-1,3-benzodioxole (CAS 2635-13-4) , which lacks the ester handle and thus offers fewer options for downstream diversification.

Organic Synthesis Building Blocks Medicinal Chemistry

High-Value Application Scenarios for Ethyl 5-Bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 2092700-62-2)


Synthesis of PDE4 Inhibitor Analogs

The compound serves as a critical intermediate in the preparation of 1,3-benzodioxole heterocyclic compounds designed as PDE4 inhibitors, as detailed in recent patents [1]. Its 5-bromo-4-carboxylate substitution pattern is specifically tailored for the synthetic routes described, where the bromine is used for cross-coupling and the ester group for further functionalization to optimize biological activity. Procuring this exact building block ensures fidelity to the patented synthetic sequence.

Piperonyl Butoxide Analog Development

As an advanced intermediate structurally related to 5-bromo-1,3-benzodioxole (a precursor to Piperonyl Butoxide) , this ethyl ester derivative is utilized in the synthesis of novel analogs . The ethyl ester provides a lipophilic handle that can modulate the physicochemical properties of the final analog, an advantage not offered by the parent 5-bromo-1,3-benzodioxole building block.

Cross-Coupling Reactions for Library Synthesis

The compound is an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery [2]. The presence of the ester group allows for subsequent derivatization, including hydrolysis to the carboxylic acid for further amide coupling, providing a versatile, multi-step diversification platform.

SAR Studies on Benzodioxole-Based Scaffolds

In medicinal chemistry campaigns focused on benzodioxole-containing lead compounds, this building block is used to explore structure-activity relationships (SAR) at the 4-position. The ethyl ester offers a specific balance of lipophilicity and steric bulk (LogP ~2.73) , which is distinct from the methyl ester or free acid analogs, allowing researchers to systematically probe the impact of this moiety on target binding and ADME properties.

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